N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1H-imidazole group at position 6 and a carboxamide linkage to a 6-chlorobenzo[d]thiazole moiety. Its synthesis involves the reaction of 2-amino-6-chlorobenzothiazole with intermediates such as pyridazine-3-carboxylic acid derivatives, yielding a brownish-yellow powder with an ESI-MS (m/z) of 351.176 (calculated 351.174) .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN6OS/c16-9-1-2-10-12(7-9)24-15(18-10)19-14(23)11-3-4-13(21-20-11)22-6-5-17-8-22/h1-8H,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBFWDSQRRECGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazine core.
- An imidazole ring.
- A benzo[d]thiazole moiety with a chlorine substituent.
This structural diversity contributes to its biological activity, as various functional groups can interact with biological targets.
Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, similar compounds have been reported to inhibit aromatase, which is crucial in estrogen biosynthesis, thereby potentially reducing tumor growth in hormone-dependent cancers .
- Cytotoxic Activity : The presence of the thiazole ring is often linked to cytotoxic effects against various cancer cell lines. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells, suggesting that the compound may also exhibit similar properties .
- Targeting Kinases : Some related compounds have been shown to inhibit kinases involved in cell signaling pathways, which are often dysregulated in cancer .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Aromatase Inhibition | IC50 = 2.39 nmol/L | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of CK1δ |
Structure-Activity Relationship (SAR)
The SAR analysis for this compound indicates that:
- The chlorine atom on the benzo[d]thiazole ring enhances cytotoxic activity.
- The imidazole ring plays a critical role in enzyme binding and inhibition.
- Variations in substituents on the pyridazine ring can significantly affect potency and selectivity against specific targets.
Case Study 1: Antitumor Activity
In a study investigating the anticancer properties of thiazole derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The study highlighted that modifications to the thiazole and imidazole components could enhance efficacy .
Case Study 2: Hormone-dependent Cancers
Another investigation focused on the effects of related compounds on breast cancer models. The results demonstrated that these compounds could effectively suppress tumor growth by inhibiting aromatase activity, suggesting potential applications in endocrine therapy for hormone-dependent malignancies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole- and pyridazine-containing derivatives. Below is a systematic comparison with structurally related analogs:
Benzothiazole-Acetamide Derivatives
Compounds such as N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) () share the imidazole and benzothiazole motifs but differ in their linker groups. The target compound uses a pyridazine-carboxamide scaffold, whereas 6a–b employ an acetamide bridge. For example, acetamide-linked derivatives (6a–b) are reported to exhibit antimicrobial activity , but the pyridazine-carboxamide structure in the target compound may enhance π-π stacking interactions in enzyme active sites.
Chlorobenzo[d]thiazole-Containing Esters
Derivatives like diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5fc) () incorporate a chlorobenzo[d]thiazole group but replace the imidazole-pyridazine system with a benzo[b]thiophen-malonate ester. These compounds exhibit higher melting points (113–115°C for 5fc vs.
Fluorinated Benzothiazole Analogs
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride () replaces the chloro group with fluorine and adds a benzodioxine ring. Fluorination typically enhances metabolic stability and bioavailability, while the benzodioxine moiety may confer selectivity for central nervous system targets. The hydrochloride salt form further improves solubility compared to the neutral target compound .
Pyridazine-Based Kinase Inhibitors
Compounds from EP 4 374 877 A2 (), such as pyrrolo-pyridazine carboxamides, share the pyridazine core but incorporate morpholine or trifluoromethylphenyl groups. These substitutions are designed for kinase inhibition (e.g., JAK/STAT pathways) and highlight the pyridazine scaffold’s versatility in medicinal chemistry. The target compound’s imidazole group may compete with ATP-binding sites in kinases, similar to these derivatives .
Pharmacological Implications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide?
- Methodology : The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. A general approach involves:
Reacting 6-chlorobenzo[d]thiazol-2-amine with activated pyridazine intermediates (e.g., chloropyridazine-carboxylic acid derivatives) under reflux in acetonitrile or DMF with triethylamine as a base .
Introducing the imidazole moiety through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling .
- Key Considerations : Solvent choice (DMF vs. acetonitrile) impacts reaction kinetics, and excess reagents may improve yields. Purification typically involves column chromatography or recrystallization from ethanol-acetone mixtures .
Q. How can the compound’s purity and structural integrity be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., pyridazine C=O resonance at ~165–170 ppm, imidazole protons at δ 7.5–8.5) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve crystal structure (if crystallizable) to confirm bond lengths and angles, as demonstrated for analogous pyridazine-imidazole systems .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Methodology :
Standardize assays using recombinant enzymes under controlled buffer conditions.
Validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Compare data with structurally related compounds (e.g., N-(6-chlorobenzo[d]thiazol-2-yl)acetamide derivatives) to identify substituent-specific effects .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Approach :
Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., GSK-3β). Prioritize substituents that form hydrogen bonds with catalytic lysine residues .
Use QSAR models to correlate electronic properties (Hammett σ constants) with activity. For instance, electron-withdrawing groups on the benzo[d]thiazole ring may enhance kinase affinity .
- Validation : Synthesize top-ranked derivatives and test in vitro/in vivo .
Q. What are the challenges in studying the compound’s metabolic stability?
- Experimental Design :
Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
Metabolite Identification : Use high-resolution MS to detect oxidative metabolites (e.g., hydroxylation at the imidazole ring) .
- Mitigation Strategies : Introduce fluorine atoms or methyl groups to block metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
